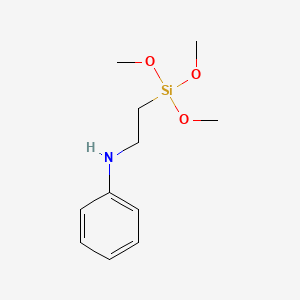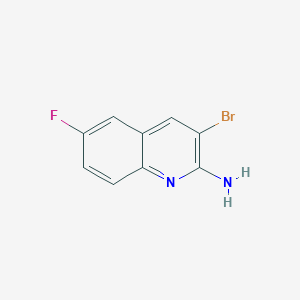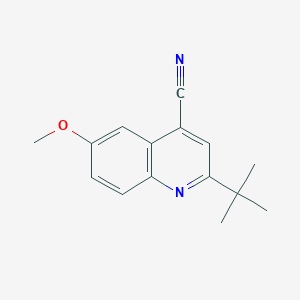
N-(2-(Trimethoxysilyl)ethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(Trimethoxysilyl)ethyl)aniline: is an organosilicon compound that features both an aniline group and a trimethoxysilyl group. This compound is notable for its ability to act as a coupling agent, which can enhance the adhesion between organic and inorganic materials. It is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Trimethoxysilyl)ethyl)aniline typically involves the reaction of aniline with a trimethoxysilane derivative. One common method is the nucleophilic substitution reaction where aniline reacts with a chlorosilane compound under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts can also enhance the reaction efficiency and reduce the production costs.
Chemical Reactions Analysis
Types of Reactions: N-(2-(Trimethoxysilyl)ethyl)aniline undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, forming silanols which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane networks.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Condensation: Often occurs under mild heating conditions.
Substitution: Requires reagents like nitric acid for nitration or halogens for halogenation.
Major Products:
Hydrolysis and Condensation: Formation of siloxane networks.
Substitution: Formation of nitroaniline or halogenated aniline derivatives.
Scientific Research Applications
Chemistry: N-(2-(Trimethoxysilyl)ethyl)aniline is used as a coupling agent to improve the adhesion between organic polymers and inorganic surfaces. It is also employed in the synthesis of hybrid materials and nanocomposites.
Biology and Medicine: In biological research, this compound can be used to modify surfaces of biomaterials to enhance their biocompatibility. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its ability to improve the mechanical properties and durability of materials makes it valuable in construction and automotive industries.
Mechanism of Action
The mechanism of action of N-(2-(Trimethoxysilyl)ethyl)aniline primarily involves its ability to form strong covalent bonds with both organic and inorganic materials. The trimethoxysilyl group hydrolyzes to form silanol groups, which can then condense to form siloxane bonds with inorganic surfaces. The aniline group can interact with organic polymers, enhancing the overall adhesion and compatibility between different materials.
Comparison with Similar Compounds
- N-(3-(Trimethoxysilyl)propyl)aniline
- N-(2-(Trimethoxysilyl)ethyl)ethylenediamine
Comparison: N-(2-(Trimethoxysilyl)ethyl)aniline is unique due to its specific combination of aniline and trimethoxysilyl groups, which provides a balance of reactivity and stability. Compared to N-(3-(Trimethoxysilyl)propyl)aniline, it has a shorter alkyl chain, which can influence its reactivity and the properties of the materials it modifies. N-(2-(Trimethoxysilyl)ethyl)ethylenediamine, on the other hand, contains an additional amine group, which can provide more sites for interaction but may also introduce more complexity in its reactions.
Properties
CAS No. |
53213-34-6 |
|---|---|
Molecular Formula |
C11H19NO3Si |
Molecular Weight |
241.36 g/mol |
IUPAC Name |
N-(2-trimethoxysilylethyl)aniline |
InChI |
InChI=1S/C11H19NO3Si/c1-13-16(14-2,15-3)10-9-12-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 |
InChI Key |
JDDAMKOBLWFNCZ-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCNC1=CC=CC=C1)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethyl 2-oxo-1-thiaspiro[4.5]decane-3-carboxylate](/img/structure/B11869363.png)





![7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B11869408.png)
